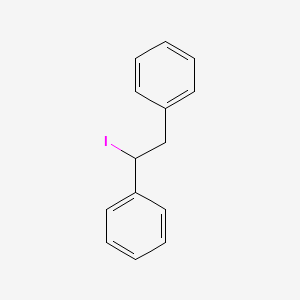
(1-Iodoethane-1,2-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Iodoethane-1,2-diyl)dibenzene is an organic compound with the molecular formula C14H13I It is a derivative of dibenzene, where an iodine atom is attached to the ethane-1,2-diyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1-Iodoethane-1,2-diyl)dibenzene typically involves the iodination of ethane-1,2-diyl dibenzene. One common method involves the use of iodine (I2) in the presence of a catalyst such as Rh(COD)BF4 and (±)-Binap in toluene. The reaction is carried out under an argon atmosphere at room temperature, followed by purification through column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. The use of anhydrous solvents and controlled reaction conditions are crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(1-Iodoethane-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions to form larger organic molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted dibenzene derivatives, while oxidation and reduction reactions can produce corresponding oxides and hydrocarbons .
Scientific Research Applications
(1-Iodoethane-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Iodoethane-1,2-diyl)dibenzene involves its interaction with molecular targets through various pathways. For example, it can modulate the activity of GABAA receptors, which are involved in inhibitory neurotransmission in the central nervous system. This modulation can affect cognitive functions and has potential therapeutic implications for neurodevelopmental disorders .
Comparison with Similar Compounds
Similar Compounds
1,2-Diiodoethane: Another iodoalkane with similar structural features but different reactivity and applications.
Ethylene Iodide: A related compound used in organic synthesis and industrial applications.
Uniqueness
(1-Iodoethane-1,2-diyl)dibenzene is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Properties
Molecular Formula |
C14H13I |
|---|---|
Molecular Weight |
308.16 g/mol |
IUPAC Name |
(1-iodo-2-phenylethyl)benzene |
InChI |
InChI=1S/C14H13I/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI Key |
HIIHYBRXWYBOAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















